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Compound of Interest

Compound Name: Isoquinolin-5-amine hydrochloride

Cat. No.: B172502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of isoquinolin-5-amine
hydrochloride, a key chemical intermediate and a member of a class of compounds with

significant biological activity. This document consolidates critical information on its chemical

properties, synthesis, and its primary application as a scaffold for Poly(ADP-ribose) polymerase

(PARP) inhibitors, which are crucial in cancer therapy and other disease models.

Introduction
Isoquinolin-5-amine, and its hydrochloride salt, are heterocyclic aromatic compounds that serve

as vital building blocks in medicinal chemistry. The isoquinoline nucleus is a privileged scaffold

found in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of

pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral

properties.[1][2] Isoquinolin-5-amine hydrochloride is of particular interest due to its

relationship with potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes

central to DNA repair and the maintenance of genomic integrity.[3][4]

This guide summarizes the available quantitative data, details relevant experimental protocols,

and provides visual diagrams of key biological pathways and experimental workflows to serve

as a practical resource for researchers in drug discovery and development.
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Isoquinolin-5-amine hydrochloride is the salt form of the parent compound, isoquinolin-5-

amine (5-AIQ). The hydrochloride form enhances the compound's solubility in aqueous

solutions, a desirable property for biological assays and potential drug formulations.

Table 1: Physicochemical Properties of Isoquinolin-5-amine and its Hydrochloride Salt

Property
Isoquinolin-5-
amine

Isoquinolin-5-
amine
Hydrochloride

Reference(s)

CAS Number 1125-60-6 152814-23-8 [3]

Molecular Formula C₉H₈N₂ C₉H₉ClN₂ [3]

Molecular Weight 144.17 g/mol 180.64 g/mol [3]

IUPAC Name isoquinolin-5-amine
isoquinolin-5-

amine;hydrochloride
[3]

Appearance Crystalline solid Solid

Melting Point 128 °C Not specified [1]

Aqueous Solubility 1.4 µg/mL (at pH 7.4)
Higher (water-soluble

salt)
[1][5]

Log S (predicted) -2.14 (very soluble) - [5]

Structure [6]

Synthesis of Isoquinolin-5-amine Hydrochloride
The most direct synthesis of isoquinolin-5-amine involves the reduction of the corresponding

nitro compound, 5-nitroisoquinoline. The resulting free base can then be treated with

hydrochloric acid to yield the hydrochloride salt.
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Experimental Protocol: Synthesis via Catalytic
Hydrogenation
This protocol describes the reduction of 5-nitroisoquinoline to 5-aminoisoquinoline.

Materials:

5-Nitroisoquinoline

Methanol (MeOH)

10% Palladium on charcoal (Pd/C)

Hydrogen gas (H₂)

Diatomaceous earth (e.g., Celite®) for filtration

Concentrated Hydrochloric Acid (HCl)

Diethyl ether or Ethanol for precipitation

Procedure:[7]

Dissolution: Dissolve 5-nitroisoquinoline (e.g., 16.4 g) in methanol (200 mL) in a suitable

hydrogenation vessel.

Catalyst Addition: Carefully add 10% Palladium on charcoal (e.g., 1.64 g, 10% w/w) to the

solution.

Hydrogenation: Place the vessel on a hydrogenation apparatus. Purge the vessel with

hydrogen gas and then maintain a hydrogen pressure of 45 psi.

Reaction Monitoring: Allow the reaction to proceed with agitation until hydrogen uptake

ceases, indicating the completion of the reaction. This can be monitored by Thin Layer

Chromatography (TLC).

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of

diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small
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amount of methanol to ensure complete recovery of the product.

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol,

yielding crude 5-aminoisoquinoline.

Salt Formation: Dissolve the crude 5-aminoisoquinoline in a minimal amount of a suitable

solvent (e.g., ethanol). Slowly add a stoichiometric amount of concentrated hydrochloric acid

dropwise with stirring.

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The

precipitation can be enhanced by cooling or by the addition of a less polar co-solvent like

diethyl ether. Collect the solid product by filtration, wash with a small amount of cold solvent,

and dry under vacuum.
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Synthesis Workflow
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Caption: General workflow for the synthesis of isoquinolin-5-amine hydrochloride.
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Biological Activity: PARP Inhibition
The primary biological application of isoquinolin-5-amine and its derivatives is the inhibition of

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.

Mechanism of Action
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-

strand DNA breaks (SSBs).[8] When an SSB occurs, PARP-1 binds to the damaged site and

synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This

PARylation process acts as a scaffold to recruit other DNA repair proteins (e.g., XRCC1),

ultimately leading to the repair of the break.

PARP inhibitors, including the isoquinolin-5-amine class, are NAD+ mimetics that bind to the

catalytic domain of PARP-1. This competitive inhibition prevents the synthesis of PAR chains,

thereby "trapping" PARP-1 on the DNA lesion. The stalled replication fork at the site of the

trapped PARP-DNA complex leads to the formation of a more cytotoxic double-strand break

(DSB). In normal cells, these DSBs can be repaired by the homologous recombination (HR)

pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/BRCA2),

these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic

lethality.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.mdpi.com/1420-3049/27/15/4924
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Repair & PARP Inhibition
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Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.
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Potency and Quantitative Data
While isoquinolin-5-amine is widely cited as a PARP-1 inhibitor, specific IC₅₀ values are more

readily available for its close, water-soluble analog, 5-aminoisoquinolin-1-one. This analog,

where the isoquinoline core has a carbonyl group at the 1-position, is a potent inhibitor of both

PARP-1 and PARP-2. The structural similarity and shared pharmacophore make its potency a

relevant benchmark.

Table 2: In Vitro Potency of 5-Aminoisoquinolin-1-one and Other PARP Inhibitors

Compound Target(s) IC₅₀ Assay Type Reference(s)

5-

Aminoisoquinolin

-1-one

PARP-1, PARP-2 ~240 nM
Semi-purified

enzyme

5-

Aminoisoquinolin

-1-one

Tankyrases ~10 µM Not specified

Olaparib PARP-1, PARP-2 1-5 nM Enzyme assay

Rucaparib PARP-1 1.4 nM (Ki) Enzyme assay

Niraparib
PARP-1 / PARP-

2
3.8 nM / 2.1 nM Enzyme assay

Table 3: Analytical & Metabolic Data for 5-Aminoisoquinoline (5-AIQ)
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Parameter Value Method Reference(s)

Linear Concentration

Range
1.0 to 666 ng/mL

UPLC-MS/MS in

plasma
[5]

Mean Recovery from

Plasma
79.1% UPLC-MS/MS [5]

Mean Matrix Effect 92.4% UPLC-MS/MS [5]

In Vitro Half-life (t½) 14.5 min
Human Liver

Microsomes
[5]

Intrinsic Clearance

(Cl_int)
47.6 µL/min/mg

Human Liver

Microsomes
[5]

Predicted GI

Absorption
High In Silico (SwissADME) [5]

Predicted BBB

Permeability
Yes In Silico (SwissADME) [5]

Experimental Protocols: Biological Assays
Several assay formats can be used to determine the inhibitory activity of compounds against

PARP-1. Below is a generalized protocol for an ELISA-based method.

Protocol: ELISA-based PARP-1 Inhibition Assay
This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1 in the

presence of an inhibitor.

Materials:

High-binding 96-well plate

Recombinant human PARP-1 enzyme

Activated DNA (e.g., sheared salmon sperm DNA)

Histone H1 (or other protein substrate for coating)
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β-Nicotinamide adenine dinucleotide (NAD+)

Isoquinolin-5-amine hydrochloride (or other test inhibitor)

Anti-PAR monoclonal antibody

HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., 1 M H₂SO₄)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

Procedure:[3]

Plate Coating: Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL) overnight at

4°C. This histone will serve as the protein acceptor for PARylation.

Washing & Blocking: Wash the plate three times with Wash Buffer. Block the wells with a

blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-

specific binding.

Inhibitor Addition: Prepare serial dilutions of isoquinolin-5-amine hydrochloride in Assay

Buffer. Add the diluted inhibitor to the appropriate wells. Include wells for a positive control

(no inhibitor) and a negative control (no PARP-1 enzyme).

Reaction Initiation: Prepare a reaction mixture containing Assay Buffer, PARP-1 enzyme,

activated DNA, and NAD+. Add this mixture to all wells (except the negative control) to start

the reaction.

Incubation: Incubate the plate for 1 hour at 37°C to allow for the PARylation reaction to

occur.

Detection:
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Wash the plate three times with Wash Buffer.

Add the anti-PAR primary antibody to each well and incubate for 1 hour at 37°C.

Wash the plate three times.

Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

Wash the plate thoroughly.

Signal Development: Add TMB substrate to each well and incubate in the dark until a blue

color develops (typically 15-30 minutes).

Reading: Stop the reaction by adding Stop Solution. The color will change from blue to

yellow. Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The absorbance is proportional to the amount of PAR produced. Calculate the

percent inhibition for each inhibitor concentration relative to the positive control. Determine

the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting the data to a four-

parameter logistic curve.
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PARP Inhibition ELISA Workflow
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Caption: Workflow for a typical PARP-1 enzymatic inhibition ELISA.
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Conclusion
Isoquinolin-5-amine hydrochloride is a valuable chemical entity in drug discovery, primarily

as a foundational structure for the development of PARP inhibitors. Its favorable

physicochemical properties, particularly the water solubility of its hydrochloride salt, and its

straightforward synthesis make it an accessible tool for researchers. While its direct inhibitory

potency against PARP-1 is moderate compared to clinically approved drugs, its scaffold has

been instrumental in the design of highly potent and selective inhibitors. The detailed protocols

and pathway diagrams provided in this guide offer a practical framework for professionals

engaged in the synthesis, evaluation, and application of isoquinoline-based compounds in

oncology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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